molecular formula C10H18INO2Zn B2953296 [1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide CAS No. 807618-13-9

[1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide

Cat. No.: B2953296
CAS No.: 807618-13-9
M. Wt: 376.54
InChI Key: VXMGHNUGUFTLMO-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

It is known that this compound is used as a linker in the development of protacs (proteolysis-targeting chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The mode of action of [1-(tert-Butoxycarbonyl)piperidin-4-yl]zinc iodide involves its role as a linker in PROTACs . The compound connects the E3 ligase recruiting moiety and the target protein binding moiety in the PROTAC molecule . This allows the PROTAC to form a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The biochemical pathways affected by this compound are dependent on the specific target protein of the PROTAC in which it is incorporated . By leading to the degradation of the target protein, the compound can influence various cellular processes regulated by that protein .

Pharmacokinetics

The incorporation of rigidity into the linker region of protacs, such as this compound, may impact the drug-like properties of the protac . This could potentially influence the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC .

Result of Action

The result of the action of this compound is the degradation of the target protein in the cells . This can lead to changes in cellular processes regulated by the target protein, potentially resulting in therapeutic effects .

Action Environment

The action of this compound, as part of a PROTAC, can be influenced by various environmental factors. These may include the presence of the target protein and E3 ligase, the cellular environment, and the stability of the PROTAC

Preparation Methods

Properties

IUPAC Name

tert-butyl piperidin-4-ide-1-carboxylate;iodozinc(1+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18NO2.HI.Zn/c1-10(2,3)13-9(12)11-7-5-4-6-8-11;;/h4H,5-8H2,1-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNCCLSRLFJHAM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC[CH-]CC1.[Zn+]I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18INO2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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